Ala-His

Description

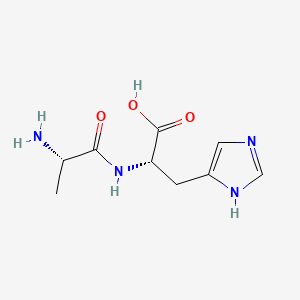

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWXFWBHYRFLEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901839 |

Source

|

| Record name | Alanylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3253-17-6, 57448-85-8, 6491-15-2 |

Source

|

| Record name | Alanylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Biological Function of Ala-His Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-alanyl-L-histidine (Ala-His), a simple molecule composed of alanine (B10760859) and histidine, is emerging as a compound of interest in biochemical and pharmacological research. While extensive research has focused on related histidine-containing dipeptides such as carnosine (β-alanyl-L-histidine), the specific biological functions of Ala-His are less well-defined. This technical guide provides a comprehensive overview of the current understanding of Ala-His, focusing on its core biological activities, particularly its role in metal ion chelation and antioxidant processes. Drawing on comparative studies with structurally similar peptides, this document outlines putative mechanisms of action, details relevant experimental protocols, and presents available quantitative data to support further investigation into the therapeutic potential of Ala-His.

Introduction

Histidine-containing dipeptides (HCDs) are a class of naturally occurring molecules known for their diverse physiological roles, including pH buffering, antioxidant activity, and metal ion chelation.[1][2] Carnosine, the most studied of these, has demonstrated protective effects against oxidative stress-related conditions.[3] Ala-His, a structurally simpler analogue, is hypothesized to share some of these properties due to the presence of the imidazole (B134444) ring in the histidine residue, which is crucial for its chemical reactivity.[4] Recent research, particularly in the context of neurodegenerative diseases like Alzheimer's, has begun to shed light on the specific contributions of Ala-His to cellular protection.[5][6][7] This guide synthesizes the available evidence to provide a detailed understanding of the biological functions of Ala-His.

Core Biological Functions

The primary biological functions attributed to Ala-His are its ability to chelate metal ions and its capacity to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.

Metal Ion Chelation

The imidazole ring of the histidine residue in Ala-His is an effective ligand for transition metal ions such as copper (Cu²⁺) and iron (Fe²⁺).[8] These metals, in their free form, can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly damaging hydroxyl radicals.[4] By sequestering these metal ions, Ala-His can prevent this radical formation.

A key study investigating the copper-binding properties of the Ala-His-His (AHH) peptide in the context of Alzheimer's disease used Ala-His (AH) as a parent compound for comparison.[5][7] The study demonstrated that while AHH was a more potent copper chelator, Ala-His also possessed the ability to bind copper ions.

Antioxidant Activity

The antioxidant properties of Ala-His are multifaceted, involving both direct scavenging of ROS and indirect antioxidant effects through metal ion chelation. The imidazole ring can directly quench free radicals.[4]

Comparative studies with other histidine-containing peptides suggest that the antioxidant capacity is a common feature of this class of molecules.[1] While direct quantitative data for Ala-His in various antioxidant assays is limited, its structural similarity to known antioxidants implies a potential for similar activity.

Quantitative Data

Quantitative data specifically for Ala-His is sparse in the literature. The following table summarizes comparative data from a study on the Ala-His-His peptide, which provides the most direct quantitative insights into the activity of Ala-His currently available.

| Parameter | Ala-His (AH) | Ala-His-His (AHH) | Notes |

| Copper (II) Binding Affinity (log K) | Weaker than AHH | Stronger than AH | The study indicates a lower affinity for Ala-His compared to Ala-His-His, though a specific value for Ala-His is not provided. |

| ROS Production Inhibition | Less effective than AHH | More effective than AH | Inhibition of reactive oxygen species (ROS) production in the presence of Cu(Aβ) and ascorbate. |

Table 1: Comparative Quantitative Data for Ala-His and Ala-His-His. Data is inferred from Gonzalez et al., 2022.[5][7]

Signaling Pathways

Direct signaling pathways specifically modulated by Ala-His have not yet been elucidated. However, based on its established roles in metal ion chelation and ROS scavenging, a putative signaling pathway can be proposed. By reducing oxidative stress, Ala-His could indirectly influence multiple downstream signaling cascades that are sensitive to the cellular redox state.

References

- 1. A Comparative Biochemical Study Between L-Carnosine and β-Alanine in Amelioration of Hypobaric Hypoxia-Induced Skeletal Muscle Protein Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents | Manhiani | Journal of Food Research | CCSE [ccsenet.org]

- 6. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents [ideas.repec.org]

- 7. mdpi.com [mdpi.com]

- 8. Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications - Food & Function (RSC Publishing) [pubs.rsc.org]

The Core Mechanism of Action of Alanyl-L-Histidine (Ala-His): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Alanyl-L-Histidine (Ala-His) is a naturally occurring molecule composed of L-alanine and L-histidine. While less studied than its close analogue, carnosine (β-alanyl-L-histidine), Ala-His is involved in similar metabolic pathways and is presumed to possess comparable biochemical activities. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of Ala-His, with a focus on its biochemical interactions, antioxidant properties, and potential anti-inflammatory effects. This document synthesizes available data, details relevant experimental protocols, and provides visual representations of key pathways to serve as a resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Biochemical Interactions: Synthesis and Degradation

The physiological concentration and activity of Ala-His are primarily governed by its synthesis and degradation by enzymes that also act on other histidine-containing dipeptides (HCDs).

Synthesis by Carnosine Synthase (CARNS1)

Ala-His can be synthesized by carnosine synthase (EC 6.3.2.11), the same enzyme that produces carnosine.[1] CARNS1 is an ATP-dependent ligase that catalyzes the formation of a peptide bond between an amino acid (like L-alanine or β-alanine) and L-histidine.[2][3] The synthesis of carnosine is primarily limited by the availability of β-alanine.[3][4] While CARNS1 can utilize L-alanine, the kinetics for Ala-His synthesis are likely less favorable compared to carnosine synthesis, due to the enzyme's higher affinity for β-alanine.[4]

Table 1: Kinetic Parameters of Carnosine Synthase for its Primary Substrates

| Substrate | Km (mM) | Species | Reference |

|---|---|---|---|

| β-alanine | 1.0 - 2.3 | --- | [4] |

| L-histidine | 0.0168 | --- |[4] |

Degradation by Carnosinase 1 (CN1)

Ala-His is a known substrate for human serum carnosinase 1 (CN1; EC 3.4.13.20), a dipeptidase that hydrolyzes Xaa-His dipeptides into their constituent amino acids.[5] CN1 is present in blood serum and cerebrospinal fluid and plays a crucial role in regulating the levels of HCDs.[6] The hydrolysis of Ala-His by CN1 breaks it down into L-alanine and L-histidine. The rate of hydrolysis for different HCDs by CN1 varies, with carnosine being one of the most rapidly hydrolyzed substrates.[5][6]

Table 2: Substrate Specificity of Human Carnosinase 1 (CN1)

| Substrate | Relative Hydrolysis Rate | Reference |

|---|---|---|

| Carnosine (β-Ala-His) | High | [5][6] |

| Anserine | ~3-fold slower than carnosine | [6] |

| Homocarnosine | <5% of carnosine hydrolysis rate | [6] |

| Ala-His | Substrate | [5] |

| Gly-His | Substrate |[5] |

Note: Quantitative kinetic parameters (Km, kcat) for the hydrolysis of Ala-His by CN1 are not consistently reported in the literature.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of Muscle Carnosine Decay after β-Alanine Supplementation: A 16-wk Washout Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. State of the Art in the Development of Human Serum Carnosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Ala-His as a Metabolite in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-Histidine (Ala-His) is an endogenous dipeptide present in humans, arising from protein catabolism and potentially other metabolic pathways. While less studied than its analogue carnosine (β-alanyl-L-histidine), Ala-His is a substrate for carnosinase 1 (CN1), an enzyme implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of Ala-His as a human metabolite, including its metabolic pathways, analytical methodologies for its quantification, and its potential physiological roles. This document is intended to serve as a resource for researchers and professionals in drug development interested in the biology of histidine-containing dipeptides.

Introduction

Ala-His is a dipeptide composed of L-alanine and L-histidine. As a product of protein degradation and a substrate for the dipeptidase carnosinase 1 (CN1), Ala-His is situated at a nexus of protein turnover and small molecule metabolism. While research has predominantly focused on the related dipeptide carnosine, the distinct biochemical properties and metabolic fate of Ala-His warrant specific investigation. The presence of the imidazole (B134444) ring from the histidine residue suggests potential roles in metal ion chelation and antioxidant activity, similar to other histidine-containing dipeptides. Understanding the metabolism and physiological concentrations of Ala-His is crucial for elucidating its potential roles in health and disease.

Metabolism of Ala-His in Humans

The metabolism of Ala-His in humans primarily involves its synthesis from precursor amino acids and its subsequent degradation by specific enzymes.

Biosynthesis

The precise enzymatic pathway for the direct synthesis of Ala-His from L-alanine and L-histidine in humans has not been definitively established. The primary candidate for dipeptide synthesis is carnosine synthase (CARNS1) , the enzyme responsible for carnosine (β-alanyl-L-histidine) synthesis. However, studies on the substrate specificity of CARNS1 indicate a strong preference for β-alanine over α-amino acids like L-alanine. Some research suggests that carnosine synthase will not utilize L-alanine, making it unlikely that CARNS1 is the primary enzyme for Ala-His biosynthesis.

An alternative and likely primary source of endogenous Ala-His is the degradation of dietary and cellular proteins . During protein turnover, proteasomes and peptidases break down proteins into smaller peptides and constituent amino acids. Ala-His can be released as a dipeptide during this process.

Figure 1: Potential sources of Ala-His in humans.

Degradation

The primary enzyme responsible for the hydrolysis of Ala-His in humans is serum carnosinase 1 (CN1; EC 3.4.13.20) . CN1 is a metallopeptidase found in serum and the central nervous system that exhibits specificity for Xaa-His dipeptides. It cleaves the peptide bond in Ala-His to release its constituent amino acids, L-alanine and L-histidine.

Another isoform, cytosolic non-specific dipeptidase (CN2), does not significantly hydrolyze carnosine at physiological pH and its activity towards Ala-His is not well-characterized but is presumed to be low.

Figure 2: Hydrolysis of Ala-His by Carnosinase 1.

Quantitative Data

To date, there is a notable lack of published data on the specific concentrations of Ala-His in human plasma, cerebrospinal fluid (CSF), or tissues. However, studies on other histidine-containing dipeptides (HCDs) provide some context for their expected abundance. Carnosine, for example, is found in high concentrations in skeletal muscle and the brain. A recent comprehensive profiling of HCDs in human tissues did not report quantifiable levels of Ala-His, focusing instead on carnosine, homocarnosine, anserine, and N-acetylcarnosine. This suggests that the endogenous levels of Ala-His are likely very low in comparison.

| Analyte | Tissue/Fluid | Concentration | Reference |

| Carnosine | Human Skeletal Muscle | ~25 µmol/kg | |

| Homocarnosine | Human CNS | High levels detected | |

| Anserine | Human Skeletal Muscle | ~40 µmol/kg | |

| N-acetylcarnosine | Human Skeletal Muscle | ~25 µmol/kg | |

| Ala-His | Human Tissues/Fluids | Not Quantified | - |

Table 1: Concentrations of Histidine-Containing Dipeptides in Human Tissues.

Experimental Protocols

The quantification of Ala-His in biological matrices is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a detailed, albeit hypothetical, protocol for the analysis of Ala-His in human plasma.

Quantification of Ala-His in Human Plasma by LC-MS/MS

Objective: To develop and validate a method for the sensitive and specific quantification of Ala-His in human plasma.

Methodology:

-

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

-

Internal Standard (IS): A stable isotope-labeled Ala-His (e.g., L-Alanyl-L-[¹³C₆,¹⁵N₃]Histidine) is recommended for accurate quantification.

-

Procedure:

-

To 100 µL of human plasma, add 10 µL of IS solution.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Dilute the supernatant 1:1 with an aqueous solution containing 0.1% formic acid.

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

-

Load the diluted supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.

-

Elute Ala-His and the IS with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in 80% methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

-

Liquid Chromatography (LC)

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar Ala-His dipeptide (e.g., a silica-based column with a zwitterionic or amide stationary phase, 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 95% B

-

2-8 min: 95% to 50% B

-

8-9 min: 50% B

-

9.1-12 min: 95% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Hypothetical MRM Transitions:

-

Ala-His (Precursor Ion [M+H]⁺: m/z 227.1)

-

Quantifier: m/z 227.1 > 110.1 (loss of the alanine (B10760859) residue)

-

Qualifier: m/z 227.1 > 72.1 (fragment of alanine)

-

-

Stable Isotope-Labeled IS (e.g., [¹³C₆,¹⁵N₃]His)

-

Precursor and product ions would be shifted according to the isotopic labeling.

-

-

-

Workflow Diagram:

Enzymatic Degradation of L-alanyl-L-histidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-alanyl-L-histidine, a dipeptide structurally related to carnosine, is a substrate for specific metallopeptidases known as carnosinases. Its enzymatic degradation yields L-alanine and L-histidine, amino acids with significant physiological roles. This technical guide provides an in-depth overview of the enzymatic hydrolysis of L-alanyl-L-histidine, focusing on the key enzymes involved, their kinetic properties, and detailed experimental protocols for studying this process. Furthermore, it explores the potential downstream signaling consequences of its degradation products, offering insights for researchers in pharmacology and drug development.

Introduction

L-alanyl-L-histidine is a dipeptide of interest due to its structural similarity to carnosine (β-alanyl-L-histidine), a molecule with known antioxidant, anti-glycation, and pH-buffering properties. The biological activity and therapeutic potential of L-alanyl-L-histidine are intrinsically linked to its stability and metabolism. Understanding the enzymatic processes that govern its degradation is therefore crucial for the development of novel therapeutics and for elucidating its physiological functions. This guide details the current knowledge on the enzymatic breakdown of L-alanyl-L-histidine, providing a foundational resource for its scientific investigation.

Principal Degrading Enzymes

The primary enzymes responsible for the hydrolysis of L-alanyl-L-histidine are members of the M20 metalloprotease family, specifically carnosinases. In humans, two main isoforms have been identified: Carnosinase 1 (CN1) and Carnosinase 2 (CN2).[1][2]

-

Carnosinase 1 (CN1; EC 3.4.13.20): Also known as serum carnosinase, CN1 is found in serum and the brain.[1][3] It exhibits a narrow substrate specificity for Xaa-His dipeptides, including L-alanyl-L-histidine.[4][5] The optimal pH for CN1 activity is in the range of 7.5 to 8.5.[4]

-

Carnosinase 2 (CN2; EC 3.4.13.18): Also referred to as cytosolic non-specific dipeptidase, CN2 is ubiquitously expressed in human tissues.[3] Its activity is dependent on the presence of metal ions, with different metal-bound forms exhibiting distinct substrate specificities. The manganese-dependent form of CN2 has a broad substrate specificity but does not efficiently hydrolyze carnosine at physiological pH.[2] However, the zinc-bound form of CN2 has been shown to catalyze the hydrolysis of several dipeptides, including L-alanyl-L-histidine.[6]

Enzymatic Degradation Pathway

The enzymatic degradation of L-alanyl-L-histidine is a hydrolytic cleavage of the peptide bond between the L-alanine and L-histidine residues. This reaction is catalyzed by carnosinases and results in the release of the constituent amino acids.

Quantitative Data on Enzymatic Activity

While specific Michaelis-Menten constants (Km and Vmax) for the hydrolysis of L-alanyl-L-histidine by human carnosinases are not extensively documented in publicly available literature, relative activity data provides valuable insights into substrate preference.

Table 1: Substrate Specificity of Human Carnosinase 1 (CN1)

| Substrate | Relative Activity (%) |

| Carnosine (β-alanyl-L-histidine) | 100 |

| L-alanyl-L-histidine | Substrate for CN1[4] |

| Glycyl-L-histidine | Substrate for CN1[4] |

| N-methylcarnosine | Substrate for CN1[4] |

| Homocarnosine | Substrate for CN1[4] |

Note: Explicit percentage of relative activity for L-alanyl-L-histidine compared to carnosine is not specified in the search results, but it is confirmed as a substrate.

Table 2: Substrate Specificity of Human Carnosinase 2 (CN2)

| Metal Ion | Substrate | Activity |

| Mn²⁺ | Various dipeptides | Active[2] |

| Carnosine | Low activity at physiological pH[7] | |

| Zn²⁺ | L-alanyl-L-histidine | Active[6] |

| Leucyl-L-histidine | Active[6] | |

| Methionyl-L-histidine | Active[6] |

Experimental Protocols

General Workflow for Determining Kinetic Parameters (Km and Vmax)

The determination of Km and Vmax for the enzymatic degradation of L-alanyl-L-histidine involves measuring the initial reaction velocity at various substrate concentrations.

Detailed Protocol for Carnosinase Activity Assay

This protocol provides a framework for measuring the degradation of L-alanyl-L-histidine by carnosinase.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate Stock Solution: Prepare a high-concentration stock of L-alanyl-L-histidine (e.g., 100 mM) in the assay buffer.

-

Enzyme Solution: Purified recombinant human Carnosinase 1 (CN1) or Carnosinase 2 (CN2). The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Stopping Reagent: 10% (w/v) Trichloroacetic Acid (TCA).

2. Reaction Setup:

-

Prepare a series of dilutions of the L-alanyl-L-histidine stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 mM to 20 mM).

-

In a microcentrifuge tube, combine the assay buffer and the substrate solution.

-

Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

3. Initiation and Incubation:

-

Initiate the reaction by adding the enzyme solution to each tube.

-

Incubate the reactions at the optimal temperature for a predetermined time (e.g., 10, 20, 30 minutes), ensuring the reaction is in the linear range of product formation.

4. Reaction Termination:

-

Stop the reaction by adding an equal volume of the cold stopping reagent (10% TCA).

-

Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the enzyme.

5. Product Quantification by HPLC:

-

Collect the supernatant for analysis.

-

Quantify the concentration of the product (L-alanine or L-histidine) using a suitable High-Performance Liquid Chromatography (HPLC) method. A common method involves pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) followed by separation on a C18 column and fluorescence detection.[8][9]

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Phosphate buffer (e.g., 40 mM, pH 7.8).

-

Mobile Phase B: Acetonitrile/Methanol/Water mixture.

-

Gradient: A suitable gradient of mobile phase B to elute the derivatized amino acids.

-

Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

Quantification: Use a standard curve of known concentrations of L-alanine and L-histidine to quantify the amounts produced in the enzymatic reaction.

Downstream Signaling Pathways of Degradation Products

While direct signaling pathways for L-alanyl-L-histidine are not well-documented, its degradation products, L-alanine and L-histidine, are involved in significant cellular signaling cascades.

L-Alanine and AMPK Signaling

L-alanine has been identified as an activator of AMP-activated protein kinase (AMPK), a key energy sensor in cells.[1][3][10] The activation of AMPK by L-alanine is mediated by its intracellular metabolism, which leads to an increase in the AMP/ATP ratio.[10]

This signaling cascade has implications for systemic glucose metabolism, suggesting that the degradation of L-alanyl-L-histidine could influence cellular energy homeostasis.[10]

L-Histidine and Histamine (B1213489) Signaling

L-histidine is the direct precursor for the synthesis of histamine, a potent biogenic amine involved in numerous physiological processes, including allergic responses, gastric acid secretion, and neurotransmission.[11] The conversion of L-histidine to histamine is catalyzed by the enzyme histidine decarboxylase.[11]

Therefore, the enzymatic degradation of L-alanyl-L-histidine can contribute to the local and systemic pools of L-histidine available for histamine synthesis, potentially impacting histamine-mediated signaling pathways.

Conclusion

The enzymatic degradation of L-alanyl-L-histidine is primarily mediated by carnosinases CN1 and CN2, yielding L-alanine and L-histidine. While quantitative kinetic data for this specific dipeptide is an area for further research, the established substrate specificities and available experimental methodologies provide a solid foundation for its investigation. The physiological consequences of L-alanyl-L-histidine degradation are likely linked to the downstream signaling pathways of its constituent amino acids, L-alanine and L-histidine, which influence cellular energy metabolism and histamine-mediated responses, respectively. This guide serves as a comprehensive technical resource to facilitate further research into the metabolism and potential therapeutic applications of L-alanyl-L-histidine.

References

- 1. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism – Molecular Metabolism [molecularmetabolism.com]

- 2. mdpi.com [mdpi.com]

- 3. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Molecular Interactions of Ala-His

For researchers, scientists, and drug development professionals, understanding the molecular interactions of dipeptides like L-alanyl-L-histidine (Ala-His) is crucial for elucidating their physiological roles and therapeutic potential. While Ala-His does not have a specific, dedicated receptor in the classical sense, it engages in several significant molecular interactions that can be considered as potential binding events. This guide provides a comprehensive overview of these interactions, focusing on enzymatic hydrolysis, metal ion chelation, and its relationship with the well-characterized dipeptide, carnosine.

Enzymatic Hydrolysis by Carnosinases

The most defined molecular interaction of Ala-His is its role as a substrate for carnosinases, which are metallopeptidases belonging to the M20 family. These enzymes hydrolyze Xaa-His dipeptides, playing a key role in the metabolism of these molecules.

Two primary carnosinases have been identified in humans:

-

Carnosinase 1 (CNDP1): Found in serum and the central nervous system, CNDP1 exhibits a narrow substrate specificity for Xaa-His dipeptides. It is a homodimeric dipeptidase with maximal activity at a pH of 8.5.[1][2] Ala-His is a known substrate for this enzyme.[2]

-

Cytosol Nonspecific Dipeptidase (CNDP2): This enzyme is ubiquitously expressed in human tissues and has a broader substrate specificity. It requires Mn2+ for full activity and is sensitive to inhibition by bestatin.[1][2] While it can hydrolyze carnosine at a non-physiological alkaline pH of 9.5, it is less specific for Xaa-His dipeptides compared to CNDP1.[1][2]

The following table summarizes the substrate specificity of human carnosinase 1 (CNDP1).

| Substrate | Relative Activity (%) | Km (mM) |

| Carnosine (β-Ala-His) | 100 | 1.2[1] |

| Anserine (β-Ala-3-Me-His) | High | Not specified |

| Ala-His | Substrate | Not specified |

| Gly-His | Substrate | Not specified |

| Homocarnosine (GABA-His) | Substrate | 0.2[1] |

Experimental Protocol: Measuring Carnosinase Activity

A common method to determine carnosinase activity involves incubating the purified enzyme with the dipeptide substrate and measuring the rate of product formation (amino acids) over time.

-

Enzyme and Substrate Preparation:

-

Recombinant human CNDP1 is expressed and purified.

-

A stock solution of Ala-His is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.5).

-

-

Enzyme Assay:

-

The assay is initiated by adding a known concentration of CNDP1 to the Ala-His solution at 37°C.

-

Aliquots are taken at various time points and the reaction is stopped, typically by adding a denaturing agent like trichloroacetic acid.

-

-

Product Quantification:

-

The concentration of the liberated amino acids (alanine and histidine) is quantified. This can be achieved using methods such as high-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection.

-

-

Kinetic Analysis:

-

By measuring the initial reaction rates at different substrate concentrations, kinetic parameters like Km and Vmax can be determined using Michaelis-Menten kinetics.

-

Signaling Pathway and Experimental Workflow

The enzymatic hydrolysis of Ala-His is a catabolic process rather than a signal-transducing event. The workflow for its analysis is depicted below.

References

An In-depth Technical Guide to Histidyl-Alanine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidyl-alanine (HA) is a dipeptide composed of the amino acids histidine and alanine. While its isomer, carnosine (β-alanyl-L-histidine), has been the subject of extensive research in neuroscience for its neuroprotective properties, L-histidyl-L-alanine remains a comparatively understudied molecule. The significant biological effects of carnosine are largely attributed to the imidazole (B134444) ring of its histidine residue, suggesting that L-histidyl-L-alanine may possess similar bioactivities.[1] This guide provides a comprehensive overview of the current understanding of histidyl-alanine, drawing from research on its constituent amino acids and its close isomer, carnosine, to lay a foundation for future investigation into its potential in neuroscience.

The primary distinction between L-histidyl-L-alanine and carnosine lies in the isoform of alanine; L-histidyl-L-alanine contains α-alanine, while carnosine contains β-alanine. This structural variance influences their three-dimensional conformation and susceptibility to enzymatic hydrolysis, which may, in turn, affect their bioavailability and biological efficacy.

This document will detail the chemical properties, synthesis, and postulated biological roles of L-histidyl-L-alanine in the central nervous system, with a focus on its potential neuroprotective mechanisms. Furthermore, it will provide detailed experimental protocols for its synthesis and in vitro evaluation, alongside a summary of relevant quantitative data from related compounds to guide future research.

Chemical Properties and Synthesis

L-histidyl-L-alanine is a dipeptide with the chemical formula C₉H₁₄N₄O₃. The presence of the imidazole side chain from histidine and the carboxyl and amino groups from both amino acids allows for a variety of chemical interactions, including hydrogen bonding and metal ion chelation.[2] The imidazole group, with a pKa near physiological pH, can act as both a proton donor and acceptor, making it a key player in many biological reactions.

Proposed Synthesis of L-Histidyl-L-Alanine

A plausible method for the synthesis of L-histidyl-L-alanine is through solid-phase peptide synthesis (SPPS). This method offers high yields and purity. A generalized protocol is provided below.

Experimental Protocol: Solid-Phase Synthesis of L-Histidyl-L-Alanine

Materials:

-

Fmoc-L-Ala-Wang resin

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Fmoc-His(Trt)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Ether

Procedure:

-

Resin Swelling: Swell Fmoc-L-Ala-Wang resin in DMF for 1 hour.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and then DCM.

-

-

Coupling of Histidine:

-

Dissolve Fmoc-His(Trt)-OH, DCC, and HOBt in DMF.

-

Add the coupling solution to the resin along with DIPEA.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Monitor the reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the dipeptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to collect the crude peptide.

-

Wash the peptide with cold ether.

-

Purify the crude L-histidyl-L-alanine using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized dipeptide using mass spectrometry and NMR spectroscopy.

Diagram of Proposed Synthesis Workflow

Postulated Biological Functions in Neuroscience

While direct evidence for the neurobiological roles of L-histidyl-L-alanine is lacking, the well-documented neuroprotective effects of carnosine and L-histidine provide a strong basis for postulating similar functions.

Antioxidant and Anti-inflammatory Effects

The imidazole ring of histidine is a potent scavenger of reactive oxygen species (ROS).[3] L-histidine and its derivatives have been shown to mitigate oxidative stress, a key factor in neuronal damage in various neurological conditions.[3] Furthermore, these molecules can suppress neuroinflammation by down-regulating pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[3] A study on a leucine-histidine dipeptide demonstrated its ability to suppress the activation of primary microglia, suggesting a role in mitigating neuroinflammation.[4]

Anti-glycation Activity

Advanced glycation end-products (AGEs) contribute to neuronal dysfunction. Carnosine is known for its anti-glycating properties, and it is plausible that L-histidyl-L-alanine shares this capability due to the presence of the reactive imidazole group.

Neuromodulation

L-histidine is a precursor to the neurotransmitter histamine, which is involved in various physiological processes in the brain.[5] Depletion of L-histidine has been shown to affect motor-related processes.[5] Additionally, exposure to histidine has been found to reduce the activity of the mTOR signaling pathway, which is involved in neurodevelopment.[6]

Potential Signaling Pathways

Based on the activities of related compounds, several signaling pathways are prime candidates for modulation by L-histidyl-L-alanine.

-

RAGE Signaling: Carnosine has been shown to reverse the increased expression of the Receptor for Advanced Glycation Endproducts (RAGE) in the hippocampus of a mouse model of Alzheimer's disease, suggesting a role in mitigating AGE-induced neuroinflammation.[2][7]

-

mTOR Signaling: Histidine has been demonstrated to inhibit mTOR activity in human cerebral organoids, impacting neurodevelopment.[6]

-

Microglial Activation Pathways: A leucine-histidine dipeptide was found to suppress microglial activation, indicating a potential to modulate neuroinflammatory pathways.[4]

Diagram of Potential Signaling Pathways for Investigation

Quantitative Data from Related Compounds

The following tables summarize quantitative data for L-histidine and carnosine from relevant studies. These values can serve as a starting point for designing experiments to investigate L-histidyl-L-alanine.

Table 1: In Vitro Neuroprotective Concentrations

| Compound | Cell Line | Stressor | Concentration | Observed Effect |

| L-Histidine | SH-SY5Y | D-galactose (200 mM) | 1 mM | Increased cell proliferation by 23.7%[1] |

| L-Carnosine | SH-SY5Y | D-galactose (200 mM) | 10 mM | Increased cell proliferation by 27.2%[1] |

Table 2: In Vivo Neuroprotective Dosing

| Compound | Animal Model | Condition | Dose | Observed Effect |

| Carnosine | Transgenic Mouse (AD) | High-Fat Diet | 5 mg/day (6 weeks) | Prevention of cognitive decline[2][7] |

| Histidyl Hydrazide | Mouse | Focal Ischemic Stroke | 20 mg/kg (IV) | Reduced brain damage and improved functional outcome[8] |

Proposed Experimental Protocols for In Vitro Research

To begin elucidating the neuroprotective potential of L-histidyl-L-alanine, in vitro studies using neuronal cell lines are recommended.

Experimental Protocol: In Vitro Neuroprotection Assay

Cell Culture and Differentiation:

-

Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.

-

Induce neuronal differentiation by treating the cells with 10 µM retinoic acid for 5-7 days.[1]

Neuroprotective Treatment and Assessment:

-

Pre-treat differentiated SH-SY5Y cells with varying concentrations of L-histidyl-L-alanine (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

-

Induce oxidative stress by exposing the cells to a neurotoxic agent such as D-galactose (e.g., 200 mM) or hydrogen peroxide (H₂O₂) for 24-48 hours.[1]

-

Assess cell viability using an MTT assay.

-

Quantify apoptosis by measuring the levels of cleaved caspase-3 using Western blotting or immunofluorescence.[1]

-

Measure neurite outgrowth using microscopy and image analysis software to assess neuronal regeneration.[9]

Diagram of Proposed In Vitro Experimental Workflow

Conclusion

L-histidyl-L-alanine represents an intriguing yet largely unexplored dipeptide in the field of neuroscience. The substantial body of evidence supporting the neuroprotective roles of its isomer, carnosine, and its constituent amino acid, L-histidine, strongly suggests that L-histidyl-L-alanine warrants further investigation. Its potential antioxidant, anti-inflammatory, and anti-glycation properties, primarily conferred by the histidine residue, make it a promising candidate for therapeutic development in neurodegenerative diseases and other neurological disorders.

The experimental protocols and comparative data presented in this guide are intended to provide a solid framework for initiating research into the biological activities of L-histidyl-L-alanine. Future studies should focus on directly comparing its efficacy to that of carnosine, elucidating its specific mechanisms of action and signaling pathways, and evaluating its potential in in vivo models of neurological disease. Such research will be crucial in determining the unique therapeutic potential of this promising dipeptide.

References

- 1. L-histidine and L-carnosine exert anti-brain aging effects in D-galactose-induced aged neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-alanyl-L-histidine rescues cognitive deficits caused by feeding a high fat diet in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Leucine–Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exposure to the Amino Acids Histidine, Lysine, and Threonine Reduces mTOR Activity and Affects Neurodevelopment in a Human Cerebral Organoid Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective actions of a histidine analogue in models of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ala-His as a Building Block for Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-alanyl-L-histidine (Ala-His) is a fundamental building block in the synthesis of a wide array of biologically active peptides and peptidomimetics. Its unique structural and chemical properties, conferred by the small, neutral alanine (B10760859) residue and the versatile imidazole-containing histidine residue, make it a crucial component in the design of therapeutic peptides, including enzyme inhibitors, metal chelators, and cell-penetrating peptides. This technical guide provides a comprehensive overview of the synthesis of Ala-His containing peptides, focusing on both solid-phase and solution-phase methodologies. It addresses the critical challenges associated with histidine incorporation, particularly racemization, and offers detailed experimental protocols and quantitative data to aid researchers in optimizing their synthetic strategies.

Chemical Properties of Ala-His

L-alanyl-L-histidine is a dipeptide with the chemical formula C9H14N4O3 and a molecular weight of 226.23 g/mol .[1] The presence of the imidazole (B134444) ring in the histidine side chain (pKa ≈ 6.0) allows Ala-His to participate in a variety of chemical interactions, including hydrogen bonding, metal ion coordination, and acid-base catalysis. This versatility is key to the biological function of many Ala-His containing peptides.

Challenges in Ala-His Peptide Synthesis: The Histidine Problem

The primary challenge in the synthesis of peptides containing Ala-His, and indeed any histidine residue, is the propensity of the histidine to undergo racemization during the coupling reaction. The π-nitrogen of the imidazole side chain can act as an internal base, facilitating the abstraction of the α-proton of the activated amino acid, leading to the formation of the undesired D-enantiomer.[2] This loss of stereochemical integrity can have profound effects on the peptide's biological activity. Therefore, the selection of appropriate protecting groups for the histidine side chain and optimized coupling conditions are paramount to a successful synthesis.

Protecting Group Strategies for Histidine

To mitigate racemization and other side reactions, the imidazole side chain of histidine is typically protected during peptide synthesis. The choice of protecting group depends on the overall synthetic strategy, particularly the N-terminal protecting group (Fmoc or Boc) being employed.

-

For Fmoc-based Solid-Phase Peptide Synthesis (SPPS): The most commonly used protecting group is the trityl (Trt) group (Fmoc-His(Trt)-OH).[3] The bulky Trt group provides steric hindrance that helps to suppress racemization. Other options include the tert-butyloxycarbonyl (Boc) group (Fmoc-His(Boc)-OH), which has been shown to reduce racemization and lead to higher purity crude peptides, and the 3-tert-butoxymethyl (3-Bum) group.[4][5]

-

For Boc-based SPPS and Solution-Phase Synthesis: The tert-butyloxycarbonyl (Boc) group (Boc-His(Boc)-OH) is a robust choice where both the α-amino and side-chain Boc groups can be removed simultaneously during the final acid cleavage step.[6] This simplifies the workflow and is effective at minimizing racemization.[6]

Quantitative Data: Racemization of Histidine Derivatives

The extent of racemization during the coupling of histidine is highly dependent on the protecting group, the coupling reagent, and the reaction conditions. The following table summarizes representative data on the percentage of D-histidine formation for various protected histidine derivatives under different coupling conditions.

| Histidine Derivative | Coupling Reagent | Base | D-isomer (%) | Reference |

| Fmoc-His(Trt)-OH | HATU | DIPEA | 5.8 | [6] |

| Fmoc-His(Boc)-OH | HATU | DIPEA | 1.5 | [6] |

| Fmoc-His(Mmt)-OH | HATU | DIPEA | 3.2 | [6] |

| Fmoc-His(π-Mbom)-OH | HATU | DIPEA | <1 | [6] |

| Z-Ala-His-Pro-OH Synthesis | ||||

| Fmoc-His(Trt)-OH | TBTU | DIPEA | High | [4] |

| Fmoc-His(3-Bum)-OH | TBTU | DIPEA | Low | [4] |

Note: Data is compiled from various sources and actual results may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Ala-His Dipeptide (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of H-Ala-His-OH on a trityl chloride resin, which allows for cleavage of the final peptide with a free C-terminal carboxyl group under mild acidic conditions.[2][7]

Materials:

-

Trityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)

-

Fmoc-His(Trt)-OH

-

Fmoc-Ala-OH

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine (B6355638), peptide synthesis grade

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether, anhydrous

Procedure:

-

Resin Swelling and Loading of the First Amino Acid (Fmoc-His(Trt)-OH):

-

Swell the trityl chloride resin (1 g) in DCM (10 mL) for 1 hour in a reaction vessel.

-

In a separate vial, dissolve Fmoc-His(Trt)-OH (2 eq.) in a mixture of DCM (5 mL) and DMF (2.5 mL).

-

Add DIPEA (4 eq.) to the amino acid solution.

-

Add the amino acid solution to the swollen resin and shake the mixture for 2 hours at room temperature.

-

Filter the resin and wash thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Capping of Unreacted Sites:

-

Treat the resin with a mixture of DCM/MeOH/DIPEA (80:15:5 v/v/v) for 30 minutes to cap any unreacted chlorotrityl groups.

-

Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.

-

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Coupling of the Second Amino Acid (Fmoc-Ala-OH):

-

In a separate vial, pre-activate Fmoc-Ala-OH (3 eq.) by dissolving it with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF (8 mL).

-

Add DIPEA (6 eq.) and allow the mixture to stand for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection procedure as described in step 3.

-

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry and amino acid analysis.

-

Protocol 2: Solution-Phase Synthesis of Boc-Ala-His-OMe

This protocol outlines a general procedure for the synthesis of a protected Ala-His dipeptide in solution using Boc and methyl ester protecting groups and a carbodiimide (B86325) coupling reagent.

Materials:

-

Boc-Ala-OH

-

H-His-OMe·2HCl (Histidine methyl ester dihydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Neutralization of Histidine Methyl Ester:

-

Dissolve H-His-OMe·2HCl (1 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add NMM or TEA (2.2 eq.) dropwise and stir for 30 minutes at 0 °C.

-

-

Activation of Boc-Ala-OH:

-

In a separate flask, dissolve Boc-Ala-OH (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Add a solution of DCC (1.1 eq.) in anhydrous DCM to the Boc-Ala-OH solution.

-

Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

To the activated Boc-Ala-OH mixture, add the neutralized histidine methyl ester solution from step 1.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Isolation:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Combine the filtrate and washings and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Characterize the purified Boc-Ala-His-OMe by NMR and mass spectrometry.

-

Mandatory Visualizations

Caption: Experimental workflow for Solid-Phase Peptide Synthesis of Ala-His.

Caption: Hypothetical signaling pathway for an Ala-His containing peptide.

Applications of Ala-His Containing Peptides

Peptides incorporating the Ala-His motif have a broad range of applications in research and drug development.

-

Metal Chelation: The imidazole side chain of histidine is an effective metal chelator. Peptides containing Ala-His have been investigated for their ability to bind and sequester metal ions, which is relevant in the context of diseases associated with metal dyshomeostasis, such as Alzheimer's disease.[8] For instance, the dipeptide Histidine-β-Alanine has been synthesized and studied for its ability to chelate Al³⁺, Cu²⁺, Hg²⁺, and Pb²⁺.[2]

-

Anticancer and Antithrombotic Agents: Cyclic dipeptides (diketopiperazines) containing histidine, such as cyclo(His-Ala), have demonstrated biological activity. Cyclo(His-Ala) has been shown to inhibit the growth of various cancer cell lines in vitro and to inhibit thrombin, suggesting potential as a cytotoxic and antithrombotic agent.[7]

-

Cell-Penetrating Peptides: The histidine residue can contribute to the endosomal escape of drug delivery vectors through the "proton sponge" effect, making Ala-His a valuable component in the design of cell-penetrating peptides for the delivery of therapeutic cargo into cells.

Conclusion

The synthesis of peptides containing the Ala-His dipeptide presents unique challenges, primarily due to the risk of histidine racemization. However, with the careful selection of protecting groups, optimized coupling reagents, and robust synthetic protocols, high-purity Ala-His containing peptides can be successfully prepared. This technical guide provides researchers with the foundational knowledge and detailed methodologies necessary to incorporate this versatile dipeptide building block into their synthetic targets, paving the way for the development of novel peptide-based therapeutics and research tools.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Why the Ala-His-His Peptide Is an Appropriate Scaffold to Remove and Redox Silence Copper Ions from the Alzheimer’s-Related Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]

The role of Ala-His in protein structure and function

An In-depth Technical Guide to the Role of Ala-His in Protein Structure and Function

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The dipeptide motif Alanine-Histidine (Ala-His), while simple in composition, plays a multifaceted and critical role in the architecture and function of proteins. The unique combination of alanine's small, structurally neutral side chain and histidine's imidazole (B134444) group—with its near-neutral pKa, aromaticity, and potent metal-chelating ability—makes this motif a versatile component in biological systems. This guide provides a comprehensive technical overview of the structural and functional significance of the Ala-His moiety. It delves into its influence on protein stability, its crucial involvement in metal ion coordination and enzymatic catalysis, and its application in the design of novel therapeutics. This document synthesizes key research findings and presents quantitative data in structured tables, details essential experimental protocols for its study, and provides visual diagrams of relevant workflows and mechanisms to serve as a vital resource for professionals in the fields of biochemistry, molecular biology, and drug development.

Introduction to the Ala-His Motif

The primary structure of a protein, the linear sequence of its amino acids, dictates its three-dimensional fold and ultimate function.[1][2] Within these sequences, specific short motifs often serve as functional or structural hotspots. The Ala-His motif is a prime example, deriving its significance from the distinct properties of its constituent residues:

-

Alanine (B10760859) (Ala) : A small, nonpolar amino acid with a methyl side chain. Its simplicity and hydrophobicity make it a frequent component of alpha-helices, and it serves as a useful baseline in mutagenesis studies due to its non-reactive nature.[3]

-

Histidine (His) : An amino acid with an imidazole side chain, which has a pKa of approximately 6.0.[4] This allows it to act as both a proton donor and acceptor at physiological pH, a crucial feature for its role in enzymatic catalysis.[4][5] Furthermore, the nitrogen atoms in the imidazole ring are excellent ligands for coordinating with a variety of metal ions.[4][6][7]

The juxtaposition of these two residues in an Ala-His motif creates a functional unit where the alanine can provide structural support or appropriate spacing, allowing the histidine to engage in its diverse functional roles, from catalysis to metal binding.

Structural Roles of the Ala-His Motif

The presence of an Ala-His motif can significantly influence the local and global properties of a protein's structure and stability.

Influence on Secondary Structure and Protein Folding

Alanine has a high propensity to form α-helices, and its inclusion can help stabilize helical structures.[3] When an Ala-His motif is present, the alanine residue can support the formation of a stable secondary structure, positioning the functional histidine side chain in a precise orientation.

Site-directed mutagenesis studies, particularly those involving His-to-Ala mutations, are instrumental in probing the structural role of histidine. The replacement of a larger, polar histidine with a small, nonpolar alanine can reveal the contribution of the histidine residue to the protein's fold and stability. 1D and 2D ¹H NMR spectroscopy can be used to compare the wild-type protein with His-to-Ala mutants, where changes in the dispersion and resolution of backbone NH resonances can indicate impairments in protein folding.[8]

Contribution to Protein Stability

The stability of a protein is a critical determinant of its function. The substitution of histidine with alanine can have varying effects on protein stability, depending on the residue's location and interactions within the folded protein. Thermodynamic analysis of such mutations provides quantitative insights into the histidine's contribution.

Free energy simulations and experimental methods are used to calculate the change in Gibbs free energy of unfolding (ΔΔG) upon mutation. A negative ΔΔG indicates that the mutation is stabilizing, while a positive value signifies destabilization.

| Protein | Mutation | Method | ΔΔG (kcal/mol) | Effect of His→Ala Mutation | Reference |

| Human Transthyretin | His88 → Ala | Free Energy Simulation | -1.84 ± 0.86 | Stabilizing | [9] |

| Barnase | Multiple Positions | Calorimetry | -0.4 to -2.0 (relative to Gly) | Stabilizing (in internal helix positions) | [3] |

Table 1: Quantitative data on the impact of His→Ala mutations on protein stability. The data illustrates that replacing histidine with alanine can be stabilizing, often due to factors like improved packing or removal of unfavorable electrostatic interactions.

Functional Roles of the Ala-His Motif

The functional versatility of the Ala-His motif is primarily attributed to the chemical properties of the histidine side chain.

Metal Ion Coordination

A predominant function of histidine residues in proteins is the coordination of metal ions, which are essential for structural integrity and catalytic activity in a vast number of proteins.[10][11] The imidazole side chain of histidine is a highly effective ligand for transition metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺).[4][6]

In sequences containing Ala-His or related motifs (e.g., Asp-Ala-His), the histidine imidazole nitrogen, along with the N-terminal amine and intervening peptide nitrogens, can form a stable coordination site. For instance, the Cu(II)-transport site at the N-terminus of human serum albumin involves a NH₂-Asp-Ala-His... sequence.[7] Peptides containing multiple histidine residues, often interspersed with alanine, are very efficient metal ion chelators.[6] The Ala-His-His (AHH) peptide, for example, is a potent scaffold for binding and redox-silencing copper ions.[12]

| Peptide/Protein Motif | Metal Ion(s) | Coordination Details | Functional Significance | Reference(s) |

| Ala-His-His (AHH) | Cu²⁺ | Binds via terminal amine, His imidazoles, and deprotonated amides. | Redox silencing of copper, potential therapeutic for Alzheimer's. | [12] |

| NH₂-Asp-Ala-His... (Albumin N-terminus) | Cu²⁺ | Square planar site formed by α-amino, peptide, and imidazole nitrogens. | Copper transport in blood. | [7] |

| Poly-(His-Ala) peptides | Cu²⁺, Ni²⁺, Zn²⁺ | Multiple imidazole groups chelate the metal ion. | High-affinity metal binding, induces α-helical structure. | [6] |

| Aminopeptidase (B13392206) A | Zn²⁺ | Part of a His-Glu-Xaa-Xaa-His zinc-binding motif. | Critical for catalytic activity. | [13] |

Table 2: Examples of Ala-His and related motifs involved in metal ion coordination.

Enzymatic Catalysis

The ability of the histidine imidazole group to act as a general acid-base catalyst makes it a common feature in the active sites of enzymes.[4][5] In an Ala-His motif, the histidine can participate directly in the catalytic mechanism.

-

Proton Transfer: Histidine can shuttle protons, facilitating nucleophilic attack or stabilizing transition states. For example, in some hydrolases, a histidine residue, positioned correctly by the protein backbone, activates a water molecule for nucleophilic attack.[5]

-

Catalytic Triads: Histidine is a key component of the classic Ser-His-Asp catalytic triad (B1167595) found in many proteases. While an Ala-His-Asn triad has also been noted, the fundamental principle involves the histidine modulating the nucleophilicity of another residue.[7][14]

-

Metalloenzymes: In zinc-dependent metallopeptidases, a histidine within a zinc-binding motif is critical for positioning the metal ion, which in turn polarizes a substrate or activates a water molecule for catalysis. Mutation of this histidine completely abolishes enzymatic activity.[13]

Caption: General acid-base catalysis involving a histidine residue.

Methodologies for Studying the Ala-His Motif

A combination of synthetic, genetic, and biophysical techniques is required to fully elucidate the role of the Ala-His motif.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides, including those containing the Ala-His motif, for use in functional and structural studies.

General Protocol for Fmoc-SPPS:

-

Resin Preparation: Start with a solid support resin (e.g., Trityl chloride resin). Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM).[15][16]

-

First Amino Acid Coupling: Attach the C-terminal amino acid (e.g., Fmoc-His(Trt)-OH) to the resin. This involves activating the carboxyl group and reacting it with the functional groups on the resin in the presence of a base like N,N-Diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the coupled amino acid using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Second Amino Acid Coupling: Couple the next amino acid in the sequence (e.g., Fmoc-Ala-OH). The carboxyl group of the incoming amino acid is activated using coupling reagents (e.g., HBTU/HOBt) and reacted with the free amine on the resin-bound peptide.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product using mass spectrometry (LC-MS) and NMR.[15][16]

Genetic Manipulation: Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to introduce specific mutations into a gene, allowing for the creation of protein variants where an Ala-His motif is introduced, removed, or altered (e.g., His→Ala).

Caption: Workflow for Site-Directed Mutagenesis.

Detailed Protocol Steps:

-

Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases long, containing the desired mutation (e.g., changing a codon to GCT for Alanine or CAT for Histidine). The primers should anneal to the same sequence on opposite strands of the plasmid.[17]

-

PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., Phusion or KOD) to minimize secondary mutations. Use a low amount of template plasmid DNA (1-50 ng) and a reduced number of cycles (16-20) to amplify the entire plasmid.[17][18][19]

-

Reaction Mix (50 µL total):

-

5-50 ng Template Plasmid

-

125 ng Forward Primer

-

125 ng Reverse Primer

-

1 µL dNTP mix (10 mM)

-

10 µL 5x High-Fidelity Buffer

-

1 µL High-Fidelity DNA Polymerase

-

Nuclease-free water to 50 µL

-

-

Thermocycling Conditions:

-

Initial Denaturation: 98°C for 30s

-

16-20 Cycles:

-

Denaturation: 98°C for 30s

-

Annealing: 55-68°C for 60s

-

Extension: 72°C for 60-75s per kb of plasmid length

-

-

Final Extension: 72°C for 10 min

-

-

-

Template Digestion: Following PCR, add 1 µL of the DpnI restriction enzyme directly to the reaction mix. Incubate at 37°C for 1-2 hours (or overnight). DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, unmethylated, mutated plasmids.[17][18][20]

-

Transformation: Transform competent E. coli cells (e.g., DH5α) with 5-10 µL of the DpnI-treated PCR product. Plate on selective antibiotic media.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Structural and Functional Analysis

-

X-ray Crystallography: This technique provides atomic-resolution 3D structures of proteins. To study an Ala-His motif, one would need to crystallize the protein and collect X-ray diffraction data. The resulting electron density map allows for the precise determination of the positions of the Ala and His residues and their interactions with surrounding atoms or bound ligands.[21][22][23][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine protein structures in solution and can also provide information about protein dynamics. 2D experiments like COSY and TOCSY help identify amino acid spin systems, while ¹H-¹⁵N HSQC spectra can reveal changes in the chemical environment of backbone amides upon mutation or ligand binding, providing insight into the structural and functional consequences.[25][26][27]

-

Enzyme Inhibition Assays: To test the functional importance of an Ala-His motif in an enzyme, activity assays are performed on the wild-type and mutant proteins. A typical assay involves incubating the enzyme with a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) and measuring the rate of product formation. A loss of activity in the mutant protein would confirm the motif's critical role.[28]

Applications in Drug Development

The unique properties of the Ala-His motif make it a valuable component in the design of therapeutic peptides and peptidomimetics.

-

Enzyme Inhibitors: Peptides containing Ala-His can be designed to target the active sites of enzymes, particularly metalloproteases where the histidine can coordinate with the catalytic metal ion, leading to inhibition.[29]

-

Metal Chelation Therapy: The strong metal-binding capacity of His-rich peptides is being explored for therapies aimed at mitigating the toxic effects of metal dysregulation, such as in neurodegenerative diseases like Alzheimer's, where peptides like AHH can sequester and detoxify reactive copper ions.[12]

-

Cell-Penetrating Peptides (CPPs): Histidine-rich peptides, often containing alanine for structural stability, can exhibit pH-dependent membrane activity. At the lower pH of endosomes, protonation of histidine residues increases the peptide's positive charge, promoting membrane disruption and facilitating the delivery of cargo into the cytoplasm.[30][31]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Proteins [www2.chemistry.msu.edu]

- 3. Effect of alanine versus glycine in alpha-helices on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. Evidence for a Dual Role of an Active Site Histidine in α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The unusual metal ion binding ability of histidyl tags and their mutated derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04747A [pubs.rsc.org]

- 7. The Design of Metal-Binding Sites in Proteins | Annual Reviews [annualreviews.org]

- 8. researchgate.net [researchgate.net]

- 9. Effect of alanine versus serine at position 88 of human transthyretin mutants on the protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein-Metal-Ion Interactions Studied by Mass Spectrometry-Based Footprinting with Isotope-Encoded Benzhydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Why the Ala-His-His Peptide Is an Appropriate Scaffold to Remove and Redox Silence Copper Ions from the Alzheimer’s-Related Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histidine residue in the zinc-binding motif of aminopeptidase A is critical for enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. Site-Directed Mutagenesis [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. bowdish.ca [bowdish.ca]

- 20. assaygenie.com [assaygenie.com]

- 21. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 24. proteopedia.org [proteopedia.org]

- 25. conductscience.com [conductscience.com]

- 26. users.cs.duke.edu [users.cs.duke.edu]

- 27. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Computational and experimental analysis of short peptide motifs for enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Computational and experimental analysis of short peptide motifs for enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of Ala-His: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-Alanyl-L-Histidine (Ala-His) has garnered interest within the scientific community for its potential antioxidant properties, largely attributed to the presence of the histidine residue. As a constituent of more complex and well-studied antioxidant peptides like carnosine (β-Ala-His), the fundamental antioxidant capacity of Ala-His itself warrants detailed investigation. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of Ala-His, supported by available data on related compounds, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

The antioxidant capabilities of histidine-containing dipeptides are multifaceted, involving direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and inhibition of lipid peroxidation.[1][2][3] The imidazole (B134444) ring of the histidine moiety is the key structural feature responsible for these activities.[1][4] This guide will delve into the established and putative mechanisms of Ala-His as an antioxidant, offering a valuable resource for its further exploration in drug development and nutritional science.